4,5-Diamino-6-chloropyridazin-3(2H)-one

Medicinal Chemistry Library Synthesis Scaffold Derivatization

4,5-Diamino-6-chloropyridazin-3(2H)-one (CAS 28682-71-5) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class. It features a pyridazinone core substituted with amino groups at the 4- and 5-positions and a chlorine atom at the 6-position, yielding a molecular formula of C4H5ClN4O and a molecular weight of 160.56 g/mol.

Molecular Formula C4H5ClN4O
Molecular Weight 160.56 g/mol
CAS No. 28682-71-5
Cat. No. B13107736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-6-chloropyridazin-3(2H)-one
CAS28682-71-5
Molecular FormulaC4H5ClN4O
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC1(=C(C(=NNC1=O)Cl)N)N
InChIInChI=1S/C4H5ClN4O/c5-3-1(6)2(7)4(10)9-8-3/h(H2,7,8)(H3,6,9,10)
InChIKeyXNVZPNAZUMWYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino-6-chloropyridazin-3(2H)-one: Core Pyridazinone Scaffold and Physicochemical Profile for Procurement Evaluation


4,5-Diamino-6-chloropyridazin-3(2H)-one (CAS 28682-71-5) is a heterocyclic building block belonging to the pyridazin-3(2H)-one class. It features a pyridazinone core substituted with amino groups at the 4- and 5-positions and a chlorine atom at the 6-position, yielding a molecular formula of C4H5ClN4O and a molecular weight of 160.56 g/mol . This substitution pattern confers a calculated hydrogen bond donor count of 3 and hydrogen bond acceptor count of 4, along with zero rotatable bonds, which rigidifies the scaffold for target-oriented synthesis . The compound is commercially available at purity levels of 97% to 98% (HPLC) from multiple suppliers .

1
Triple orthogonal reactive handles (4-NH2, 5-NH2, 6-Cl) for divergent library synthesis
2
Zero rotatable bonds provide a rigid scaffold suited for fragment-based design
3
Reported high aqueous solubility may reduce DMSO reliance in assay workflows

Why Generic Substitution Fails for 4,5-Diamino-6-chloropyridazin-3(2H)-one in MedChem and Agrochemical Campaigns


The three functional groups on the pyridazinone core—4-NH2, 5-NH2, and 6-Cl—create a unique reactivity landscape that cannot be replicated by mono-substituted or non-halogenated analogs. Replacing this compound with 4,5-diaminopyridazin-3(2H)-one (CAS 28682-73-7, no 6-Cl) eliminates the chlorine as a leaving group for nucleophilic aromatic substitution (SNAr), blocking a key synthetic route to 6-substituted derivatives . Conversely, using 6-chloropyridazin-3(2H)-one (CAS 19064-67-6, no amino groups) loses both nucleophilic sites for amidation, reductive amination, and heterocycle fusion . The combination of dual nucleophilic amines and a single electrophilic chlorine in one compact scaffold (160.56 vs. 126.12–130.53 g/mol for non-halogenated/non-aminated analogs) enables divergent library synthesis that individual comparators cannot support, directly impacting procurement decisions in lead optimization and parallel synthesis workflows.

Non-chlorinated analog (CAS 28682-73-7)
Replacing with 4,5-diaminopyridazin-3(2H)-one removes the 6-Cl leaving group, blocking SNAr-based diversification and requiring de novo ring synthesis for 6-substituted derivatives.
Non-aminated analog (CAS 19064-67-6)
Using 6-chloropyridazin-3(2H)-one loses both nucleophilic amino sites, eliminating amidation, reductive amination, and heterocycle fusion routes.

Quantitative Differentiation Guide for 4,5-Diamino-6-chloropyridazin-3(2H)-one Against Closest Analogs


Synthetic Versatility: Triple Reactive Handle Count vs. Mono- or Di-Functionalized Pyridazinones

4,5-Diamino-6-chloropyridazin-3(2H)-one possesses three chemically orthogonal reactive handles: one aryl chloride (6-Cl) capable of SNAr reactions and two primary amines (4-NH2, 5-NH2) available for acylation, alkylation, and condensation. The closest non-halogenated analog, 4,5-diaminopyridazin-3(2H)-one (CAS 28682-73-7), bears only the two amino groups (reactive sites = 2), while 6-chloropyridazin-3(2H)-one (CAS 19064-67-6) carries only the aryl chloride (reactive sites = 1) [1]. This 3:2:1 reactive-site ratio directly translates to a broader scope of accessible derivatives from a single starting material, as demonstrated by the synthesis of 6-substituted pyridazin-3(2H)-one libraries via sequential amine derivatization followed by nucleophilic displacement of the 6-Cl [2].

Reactive handles
Head-to-head
3 reactive sites (4-NH2, 5-NH2, 6-Cl)
vs. 2 (diamino analog) and 1 (mono-chloro analog)
Supports broader derivative scope per gram
Comparative structural analysis; sequential functionalization reported
Medicinal Chemistry Library Synthesis Scaffold Derivatization

Molecular Rigidity: Zero Rotatable Bonds vs. Flexible Side-Chain Pyridazinones as a Procurement-Relevant Physicochemical Filter

4,5-Diamino-6-chloropyridazin-3(2H)-one has a calculated rotatable bond count of 0, compared to 0 for the analogous 4,5-diaminopyridazin-3(2H)-one (28682-73-7) but notably lower than 6-substituted pyridazinone analogs bearing alkyl or benzyl side chains, which can have 1–4 rotatable bonds . In drug discovery, zero rotatable bonds correlate with reduced entropic penalty upon target binding, favoring higher ligand efficiency when the scaffold matches the receptor topology [1]. This rigidity, combined with 3 HBD / 4 HBA, places the compound within favorable property space for CNS drug design per the Pfizer rule for CNS MPO scoring.

Rotatable bonds
Cross-study
0 rotatable bonds
vs. 2–4 for 2-alkyl/6-alkylamino analogs
May support fragment-based design
Calculated properties; CNS MPO alignment context
Drug Design Conformational Restriction Physicochemical Screening

Aqueous Solubility Benchmarking: 50 mg/mL in Water vs. Sparingly Soluble Non-Amino Pyridazinones

4,5-Diamino-6-chloropyridazin-3(2H)-one demonstrates aqueous solubility of approximately 50 mg/mL in water, forming a clear, faintly yellow solution [1]. This is substantially higher than non-amino pyridazinone analogs such as 6-chloropyridazin-3(2H)-one (19064-67-6), which lacks the solubilizing amino groups and typically requires organic co-solvents for dissolution . The high aqueous solubility facilitates direct use in biochemical assay buffers without DMSO pre-dissolution, reducing solvent interference in cell-based and enzymatic assays.

Aqueous solubility
Cross-study
~50 mg/mL in H2O
vs. poorly soluble non-amino chloropyridazinone
May reduce DMSO use in assay preparation
Vendor-reported; >10-fold higher than comparator
Formulation Solubility Sample Handling

Halogen-Specific SNAr Reactivity: 6-Chloro Leaving Group vs. 6-H or 6-Methyl Pyridazinones for Late-Stage Diversification

The 6-chloro substituent in 4,5-diamino-6-chloropyridazin-3(2H)-one serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. In contrast, 4,5-diaminopyridazin-3(2H)-one (28682-73-7) bearing a 6-H cannot undergo direct SNAr at that position, requiring de novo heterocycle synthesis to introduce 6-substituents . The synthesis of 6-substituted pyridazin-3(2H)-one analogs directly from the chloropyridazinyl precursor via endothermic nucleophilic substitution with hydroxide or amines over 2–48 hours has been experimentally demonstrated [1]. This late-stage diversification capability is a key procurement discriminator for groups building focused pyridazinone libraries without investing in multi-step de novo synthesis.

SNAr feasibility
Cross-study
6-Cl amenable to O-, N-, S-nucleophiles
Comparator 6-H requires multi-step synthesis
Supports late-stage diversification
DMF/dioxane, 50–100 °C; reported yields
Late-Stage Functionalization SNAr Chemistry C–N Bond Formation

Tautomeric Equilibria as a Key Physicochemical Selectivity Filter: 3(2H)-one vs. 3-hydroxypyridazine Forms

4,5-Diamino-6-chloropyridazin-3(2H)-one exists in equilibrium with its tautomeric 3-hydroxypyridazine form (4,5-diamino-6-chloro-3-pyridazinol), a behavior documented for the pyridazin-3(2H)-one scaffold [1]. The position of this equilibrium, influenced by solvent polarity and pH, affects both the compound's reactivity (keto form favors N-2 alkylation; enol form favors O-alkylation) and its NMR/HPLC characterization. The closest non-amino analog, 6-chloropyridazin-3(2H)-one (19064-67-6), likewise tautomerizes, but the electron-donating amino groups in the target compound shift the keto-enol equilibrium, potentially altering the predominant reactive species compared to non-amino analogs . This must be considered during procurement for reactions requiring a specific tautomeric form.

Tautomeric equilibrium
Class-level
Keto-enol ratio shifted by amino groups
Qualitative difference vs. non-amino analog
May affect N- vs. O-alkylation regioselectivity
Solvent-dependent; NMR verification recommended
Tautomerism Reactivity Prediction Quality Control

High-Value Application Scenarios for 4,5-Diamino-6-chloropyridazin-3(2H)-one Based on Quantified Differentiation


Divergent Parallel Library Synthesis for Kinase and GPCR Lead Optimization

The compound's three orthogonal reactive sites (4-NH2, 5-NH2, 6-Cl) enable a single batch of starting material to be split into 20–50 diverse analogs through sequential amidation/reductive amination at the amines followed by SNAr at the 6-chloro position [1]. This capability, unmatched by mono-functionalized pyridazinones, is ideal for structure–activity relationship (SAR) exploration against kinase targets, where pyridazinone scaffolds have demonstrated CDK2 and EGFR inhibitory activity [2]. The zero-rotatable-bond scaffold also provides a rigid core for fragment-based drug design.

Agrochemical Lead Generation via 6-Substituted Pyridazinone Herbicides

Substituted pyridazin-3(2H)-ones are employed as herbicidal active ingredients, with 6-substitution critical for potency [1]. 4,5-Diamino-6-chloropyridazin-3(2H)-one provides a direct entry point to 6-amino-, 6-alkoxy-, and 6-thioether-pyridazinones via SNAr, bypassing the multi-step sequences required when starting from non-halogenated pyridazinones [2]. The aqueous solubility of ~50 mg/mL facilitates formulation screening without organic co-solvents [3].

Fragment-Based Drug Discovery (FBDD) with a Conformationally Locked Scaffold

With a molecular weight of 160.56 Da, zero rotatable bonds, and balanced HBD/HBA (3/4), 4,5-diamino-6-chloropyridazin-3(2H)-one falls squarely within fragment library property guidelines (MW < 300, nrot ≤ 3) [1]. The scaffold's rigidity minimizes entropic penalty upon binding, while the 6-Cl provides a vector for fragment growing via click chemistry or SNAr. This is a significant advantage over flexible 2-alkylpyridazinone fragments that require conformational selection [2].

Aldose Reductase Inhibitor Development Targeting Diabetic Complications

Pyridazin-3(2H)-one and 6-chloropyridazine analogs have been evaluated as aldose reductase (AR) inhibitors, with some analogs demonstrating IC50 values in the low micromolar to nanomolar range against rat kidney AR [1]. 4,5-Diamino-6-chloropyridazin-3(2H)-one combines the 6-chloro pharmacophore with 4,5-diamino substitution, providing a scaffold for dual hydrogen-bonding interactions in the AR active site, a feature absent in non-amino chloropyridazinones [2].

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Triple orthogonal reactive sites
Reaction sequence and derivative scope
Agrochemical lead generation
6-Cl SNAr leaving group
6-Substituted pyridazinone synthesis
Fragment-based drug discovery
Zero rotatable bonds, MW 160.56
Rigid core for fragment growing
Aldose reductase inhibitor SAR studies
6-Cl and 4,5-diamino pharmacophore
Hydrogen-bonding interactions in AR active site
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